1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as EMBP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. EMBP has been synthesized using various methods and has shown promising results in studies focused on its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a serotonin and dopamine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to the sigma-1 receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine increases extracellular levels of serotonin and dopamine in the brain, leading to increased neurotransmission. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages for use in laboratory experiments, including its high purity and availability. However, its potential for abuse and lack of human clinical trials limit its use in research.
Orientations Futures
Future research on 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine could focus on its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies could investigate the potential of 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Finally, research could investigate the safety and efficacy of 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine in human clinical trials.
Applications De Recherche Scientifique
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. Research has shown that 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which may contribute to its therapeutic effects. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-23-20-9-7-18(8-10-20)16-21-11-13-22(14-12-21)19-6-4-5-17(2)15-19/h7-10,17,19H,3-6,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBWBBKZKEALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.